Propene-2-13C
Overview
Description
Propene-2-13C, also known as propylene-2-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of propene. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propene-2-13C can be synthesized through the dehydration of isopropanol-2-13C. The process involves the use of a strong acid, such as sulfuric acid, to remove water from isopropanol-2-13C, resulting in the formation of this compound. The reaction is typically carried out at elevated temperatures to facilitate the dehydration process.
Industrial Production Methods
In an industrial setting, this compound can be produced using isotopically labeled precursors. One common method involves the catalytic cracking of labeled hydrocarbons. The process requires specialized equipment to handle the isotopically labeled materials and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propene-2-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propylene oxide or acrolein.
Reduction: It can be reduced to form propane-2-13C.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like 2-chlorothis compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Propylene oxide, acrolein.
Reduction: Propane-2-13C.
Substitution: 2-Chlorothis compound, 2-Bromothis compound.
Scientific Research Applications
Propene-2-13C is widely used in scientific research due to its stable isotope labeling. Some key applications include:
NMR Spectroscopy: Used as a standard or internal reference to improve signal strength and resolution in 1H NMR and 13C NMR studies.
Reaction Mechanism Studies: Helps in tracing the pathway of chemical reactions by monitoring the labeled carbon atom.
Biological Research: Used in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Industrial Research: Employed in the development of new catalysts and reaction conditions for the production of chemicals and materials.
Mechanism of Action
The mechanism by which propene-2-13C exerts its effects is primarily through its incorporation into molecular structures, allowing researchers to trace and study the behavior of the labeled carbon atom. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to determine the structure and dynamics of molecules. In chemical reactions, the labeled carbon helps in identifying reaction intermediates and products.
Comparison with Similar Compounds
Similar Compounds
Propene-1-13C: Labeled at the first carbon position.
Propene-3-13C: Labeled at the third carbon position.
Ethene-1-13C: A similar compound with a double bond but with only two carbon atoms.
Uniqueness
Propene-2-13C is unique due to its specific labeling at the second carbon position, which provides distinct advantages in studying certain reaction mechanisms and molecular structures. The position of the labeled carbon can influence the interpretation of NMR spectra and the understanding of reaction pathways, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(213C)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575911 | |
Record name | (2-~13~C)Prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37020-81-8 | |
Record name | (2-~13~C)Prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37020-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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